2-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-undecylacetamide 2-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-undecylacetamide
Brand Name: Vulcanchem
CAS No.: 302798-99-8
VCID: VC0404468
InChI: InChI=1S/C22H32N2O3/c1-2-3-4-5-6-7-8-9-12-15-23-20(25)16-18-21(26)17-13-10-11-14-19(17)24-22(18)27/h10-11,13-14H,2-9,12,15-16H2,1H3,(H,23,25)(H2,24,26,27)
SMILES: CCCCCCCCCCCNC(=O)CC1=C(NC2=CC=CC=C2C1=O)O
Molecular Formula: C22H32N2O3
Molecular Weight: 372.5g/mol

2-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-undecylacetamide

CAS No.: 302798-99-8

Main Products

VCID: VC0404468

Molecular Formula: C22H32N2O3

Molecular Weight: 372.5g/mol

2-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-undecylacetamide - 302798-99-8

CAS No. 302798-99-8
Product Name 2-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-undecylacetamide
Molecular Formula C22H32N2O3
Molecular Weight 372.5g/mol
IUPAC Name 2-(2-hydroxy-4-oxo-1H-quinolin-3-yl)-N-undecylacetamide
Standard InChI InChI=1S/C22H32N2O3/c1-2-3-4-5-6-7-8-9-12-15-23-20(25)16-18-21(26)17-13-10-11-14-19(17)24-22(18)27/h10-11,13-14H,2-9,12,15-16H2,1H3,(H,23,25)(H2,24,26,27)
Standard InChIKey SOWQHJAJLZKQSE-UHFFFAOYSA-N
Isomeric SMILES CCCCCCCCCCCNC(=O)CC1=C(NC2=CC=CC=C2C1=O)O
SMILES CCCCCCCCCCCNC(=O)CC1=C(NC2=CC=CC=C2C1=O)O
Canonical SMILES CCCCCCCCCCCNC(=O)CC1=C(NC2=CC=CC=C2C1=O)O
PubChem Compound 3112579
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator